1-(3-methoxyphenyl)-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole-carboxamide class, characterized by a central triazole ring substituted with a carboxamide group and diverse aryl/heteroaryl moieties. Its structure includes a 3-methoxyphenyl group at position 1, a pyridin-4-yl group at position 5, and a thiophen-2-ylmethyl side chain on the carboxamide nitrogen. The triazole-carboxamide scaffold is widely explored in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in targeting enzymes or receptors .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-5-pyridin-4-yl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-27-16-5-2-4-15(12-16)25-19(14-7-9-21-10-8-14)18(23-24-25)20(26)22-13-17-6-3-11-28-17/h2-12H,13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUSSNZBLULGSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CS3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural Comparisons
- Triazole Core : The target compound shares a 1,2,3-triazole ring with Rufinamide and antitumor analogs . Unlike 1,2,4-triazoles (), the 1,2,3-triazole configuration enhances metabolic stability and π-π stacking interactions in kinase binding pockets .
- Substituent Effects: 3-Methoxyphenyl: The electron-donating methoxy group may improve solubility compared to halogenated (e.g., 4-chlorophenyl in ) or fluorinated () analogs. Pyridin-4-yl: Positional isomerism (4-pyridyl vs. 3-pyridyl in ) influences target selectivity; pyridin-4-yl is associated with Hsp90 and kinase inhibition .
Pharmacological and Biochemical Insights
- Antimicrobial Potential: The thiophenemethyl group in the target compound is structurally analogous to antimicrobial thiophene-carboxamides (), suggesting possible Gram-negative/-positive activity.
- Antitumor Activity: Triazole-carboxamides with pyridyl substituents (e.g., ) exhibit IC50 values in the nanomolar range against lung cancer (NCI-H522) and other cell lines. The target’s pyridin-4-yl group may confer similar kinase (e.g., c-Met, B-Raf) or chaperone (Hsp90) inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
